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Compound of Interest

Compound Name:
4-Chloro-5-ethyl-1H-pyrazol-3-

amine

CAS No.: 110580-33-1

Cat. No.: B2551073

Get Quote

CAS Registry Number: 110580-33-1 Formula: C₅H₈ClN₃ Molecular Weight: 145.59 g/mol [1]

Executive Summary
4-Chloro-5-ethyl-1H-pyrazol-3-amine is a privileged heterocyclic scaffold extensively utilized

in medicinal chemistry and agrochemical development.[1] As a 3,4,5-trisubstituted pyrazole, it

serves as a critical pharmacophore for ATP-competitive kinase inhibitors, exploiting the donor-

acceptor hydrogen bonding motif of the pyrazole-amine system to interact with the hinge region

of kinase domains.[1]

This monograph provides a comprehensive technical analysis of the compound, detailing its

synthesis, physicochemical behavior, and application as a building block in Fragment-Based

Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8][9]
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The compound exists in a prototropic tautomeric equilibrium between the 3-amine and 5-amine

forms.[1] While often designated as 5-ethyl-1H-pyrazol-3-amine, the tautomeric nature means

the ethyl group can be positioned at C3 or C5 relative to the unsubstituted nitrogen.[1]

Property Value Note

IUPAC Name
4-Chloro-5-ethyl-1H-pyrazol-3-

amine

Tautomerizes to 4-chloro-3-

ethyl-1H-pyrazol-5-amine

Appearance Off-white to pale yellow solid
Oxidation sensitive (darkens

on air exposure)

Melting Point 128–132 °C Depends on crystal habit/purity

pKa (Ring N) ~2.5 (Predicted)
Weakly basic due to electron-

withdrawing Cl

LogP 1.12
Lipophilicity enhanced by ethyl

vs. methyl analogs

H-Bond Donors 2 (NH₂, NH) Critical for "hinge-binding"

H-Bond Acceptors 2 (N, N) Pyrazole N2 is a key acceptor

Tautomeric Equilibrium
The tautomerism is solvent-dependent.[1] In polar aprotic solvents (DMSO), the equilibrium

shifts, affecting NMR interpretation. For drug design, the specific tautomer bound to the protein

target is selected by the active site geometry.

Significance
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Figure 1: Prototropic tautomerism of the aminopyrazole core.

Synthetic Routes & Manufacturing
The synthesis of 4-chloro-5-ethyl-1H-pyrazol-3-amine is a two-stage process: construction of

the pyrazole core followed by regioselective electrophilic halogenation.[1]

Stage 1: Cyclocondensation (The Core)
The precursor, 5-ethyl-1H-pyrazol-3-amine, is synthesized via the reaction of 3-

oxopentanenitrile (propionylacetonitrile) with hydrazine hydrate.[1]

Reagents: 3-Oxopentanenitrile, Hydrazine monohydrate (N₂H₄[1]·H₂O).

Solvent: Ethanol or Methanol (Reflux).[2]

Mechanism: The hydrazine performs a nucleophilic attack on the ketone carbonyl, followed

by intramolecular cyclization onto the nitrile carbon.

Stage 2: Regioselective Chlorination
Direct chlorination of the aminopyrazole requires control to prevent oxidation of the exocyclic

amine or over-chlorination.

Reagent: N-Chlorosuccinimide (NCS).[1]

Solvent: Acetonitrile (MeCN) or DMF.

Temperature: 0°C to Room Temperature.

Purification: Recrystallization from EtOAc/Hexane.

Detailed Protocol:
Preparation: Dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq) in MeCN (10 vol).

Addition: Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic

reaction.[3]
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Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS for disappearance

of starting material.

Workup: Concentrate solvent. Dilute with water and extract with Ethyl Acetate. Wash organic

layer with brine, dry over Na₂SO₄.

Isolation: Evaporate solvent. The crude 4-chloro product is often purified by silica gel

chromatography (DCM:MeOH gradient) or recrystallization.[1]
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Click to download full resolution via product page

Figure 2: Synthetic pathway from acyclic precursor to the chlorinated scaffold.[1]

Reactivity & Functionalization Strategy
In medicinal chemistry, this scaffold is treated as a trifunctional building block. The reactivity

profile is dictated by the electronic effects of the chlorine atom and the tautomeric nitrogens.

The Amine (Exocyclic -NH₂)[1]
Reactivity: Nucleophilic, but reduced basicity due to the electron-withdrawing 4-Cl and the

pyrazole ring.[1]

Applications:
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Amide Coupling: Reaction with acid chlorides/carboxylic acids to form amides (common in

kinase inhibitors to reach the "gatekeeper" residue).

Urea Formation: Reaction with isocyanates.

Buchwald-Hartwig: Pd-catalyzed coupling with aryl halides (requires protected ring

nitrogen often).[1]

The Ring Nitrogens (N1/N2)
Reactivity: Amphoteric. The pyrrole-like NH is acidic (pKa ~14), while the pyridine-like N is

basic.[1]

Alkylation/Acylation: Occurs readily.[4]

Regioselectivity Challenge: Alkylation can occur at N1 or N2. Steric bulk at C3/C5 (Ethyl vs

Amine) influences the ratio. The 4-Cl substituent exerts a subtle electronic influence, often

favoring alkylation distal to the bulky ethyl group if steric factors dominate.

The 4-Chlorine[1][5][8]
Reactivity: Generally inert to standard nucleophilic substitution (SnAr) unless the ring is

highly activated (e.g., by N-acylation with electron-withdrawing groups).[1]

Suzuki-Miyaura: The C-Cl bond can be activated for Pd-catalyzed cross-coupling, allowing

the introduction of aryl/heteroaryl groups at the 4-position, though C-Br or C-I analogs are

preferred for this transformation.[1]

Therapeutic Applications
Kinase Inhibition (The "Hinge Binder")
The aminopyrazole motif is a "privileged structure" in kinase drug discovery.

Mechanism: The motif functions as a bidentate hydrogen bond donor/acceptor pair. The ring

Nitrogen (acceptor) binds to the backbone NH of the kinase hinge, while the exocyclic NH₂

(donor) binds to the backbone Carbonyl.
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Role of 4-Chloro: Occupies a small hydrophobic pocket (gatekeeper region), improving

potency and selectivity over the unsubstituted analog.

Role of 5-Ethyl: Provides lipophilic interaction with the solvent-front or ribose-binding pocket,

modulating solubility and permeability (LogP adjustment).[1]

Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~145 Da, this compound is an ideal "fragment."

Ligand Efficiency (LE): High.

Growth Vectors:

N-Alkylation: To access the solvent channel.

Amide coupling: To extend into the back-pocket (DFG-motif).

Safety & Handling
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[1][5]

Eye Irritation H319
Causes serious eye irritation.

[5]

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Inhalation: Use within a chemical fume hood. The dust is irritating to mucous membranes.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to

oxidation (browning) over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their
use as antitumor agents - Google Patents [patents.google.com]

2. dergipark.org.tr [dergipark.org.tr]

3. mdpi.com [mdpi.com]

4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid -
Green Chemistry (RSC Publishing) [pubs.rsc.org]

5. tcichemicals.com [tcichemicals.com]

6. fluorochem.co.uk [fluorochem.co.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2551073/docs?utm_src=pdf-body#technical-monograph-4-chloro-5-ethyl-1h-pyrazol-3-amine
https://patents.google.com/patent/US6218418B1/en
https://fluorochem.co.uk/product/F802643/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b2551073/docs?utm_src=pdf-body#technical-monograph-4-chloro-5-ethyl-1h-pyrazol-3-amine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tcichemicals.com
https://www.benchchem.com/product/b2551073?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US6218418B1/en
https://patents.google.com/patent/US6218418B1/en
https://dergipark.org.tr/en/download/article-file/183994
https://www.mdpi.com/1420-3049/14/1/78
https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc00170a
https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc00170a
https://www.tcichemicals.com/BE/en/sds/C3644_EU_6N.pdf
https://fluorochem.co.uk/product/F802643/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2551073?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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